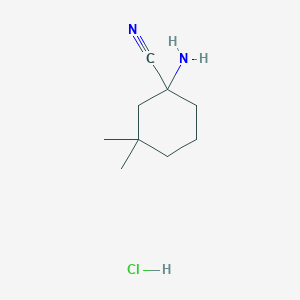

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

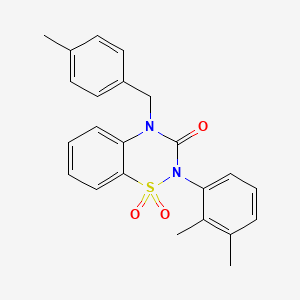

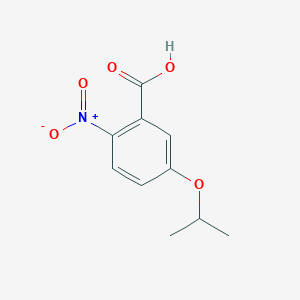

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride, also known as ADCC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound is a cyclohexane derivative that contains an amino group and a nitrile group, making it a versatile molecule that can be used in various research applications.

Applications De Recherche Scientifique

Synthesis of Tetrahydropyrimido Quinoline Derivatives Elkholy and Morsy (2006) explored the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile through the reaction of cyclohexanone with 2-benzylidenemalononitrile. This process has applications in creating novel quinoline derivatives with potential antimicrobial properties (Elkholy & Morsy, 2006).

Development of Cyclopropane Derivatives Aelterman et al. (1999) reported on the cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile to form 1-amino-2,2-dimethylcyclopropane-1-carbonitrile. This process is significant for creating new cyclopropane derivatives, useful in various chemical syntheses and reactions (Aelterman et al., 1999).

Ionic Liquid Synthesis of Benzo[b]pyran Derivatives Wang et al. (2009) utilized an ionic liquid method to synthesize 2-amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-5-oxo-4-aryl-4H-benzo[b]pyran-3-carbonitriles. This green chemistry approach emphasizes environmentally friendly procedures in the synthesis of novel compounds (Wang et al., 2009).

Synthesis of Dihydrobenzofuran-Dicarbonitriles Medishetti et al. (2019) demonstrated the synthesis of dihydrobenzofuran-3,3-dicarbonitriles from 5,5-dimethylcyclohexane-1,3-dione and other compounds, using molecular iodine in a basic medium. This novel protocol highlights the creation of new carbonitrile compounds (Medishetti et al., 2019).

Synthesis of Amino Amides and Esters Arustamyan et al. (2019) studied the synthesis of amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carbonitrile, highlighting the chemical versatility of carbonitrile derivatives in creating compounds with potential anticonvulsant properties (Arustamyan et al., 2019).

Organocatalysis in Chromene Synthesis Ding and Zhao (2010) reported the first synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, showcasing the use of organocatalysis in carbonitrile-based compound formation (Ding & Zhao, 2010).

Ultrasonic Synthesis of Heterocyclic Compounds Vazirimehr et al. (2017) utilized ultrasonic irradiation in the synthesis of novel heterocyclic compounds containing hexahydroquinoline and pyrrole moieties. This method emphasizes the advancement in synthetic techniques using carbonitrile compounds (Vazirimehr et al., 2017).

Microwave Irradiation in Synthesis Dandia et al. (2007) developed a mild and eco-friendly synthesis process for spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile using microwave irradiation. This showcases the application of modern synthesis techniques in carbonitrile chemistry (Dandia et al., 2007).

Synthesis of Selective Serotonin Reuptake Inhibitor Anthes et al. (2008) described the synthesis of a selective serotonin reuptake inhibitor (SSRI) involving 1-amino-cyclopropane-carbonitrile. This underscores the pharmaceutical applications of carbonitrile chemistry (Anthes et al., 2008).

Formation of Acetamides Anary‐Abbasinejad et al. (2009) reported a three-component reaction involving dimethylcyclohexane-1,3-dione, leading to the formation of acetamides. This study highlights the reactivity of carbonitrile compounds in diverse chemical reactions (Anary‐Abbasinejad et al., 2009).

Propriétés

IUPAC Name |

1-amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c1-8(2)4-3-5-9(11,6-8)7-10;/h3-6,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNSQOMQGMALKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C#N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)

![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)

![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2380942.png)

![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/no-structure.png)